(3'-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1'-biphenyl]-3-yl)methanamine
Description
This compound features a biphenyl core substituted with a fluorine atom at the 3' position, a 2,2,2-trifluoroethoxy group at the 4 position, and a methanamine group at the 3 position (Figure 1). The trifluoroethoxy group contributes strong electron-withdrawing effects, while the fluorine atom enhances metabolic stability and lipophilicity.
Properties
IUPAC Name |
[5-(3-fluorophenyl)-2-(2,2,2-trifluoroethoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4NO/c16-13-3-1-2-10(7-13)11-4-5-14(12(6-11)8-20)21-9-15(17,18)19/h1-7H,8-9,20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZIRKBVDNDSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)OCC(F)(F)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the fluoro and trifluoroethoxy groups: These groups can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the methanamine group: This step often involves reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3’-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluoro and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanamine group can yield imines or nitriles, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
(3’-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluoro-substituted biphenyls with biological targets.
Industry: Used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of (3’-Fluoro-4-(2,2,2-trifluoroethoxy)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluoro and trifluoroethoxy groups can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The methanamine group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with the target molecule but differ in substituents, core architecture, or amine chain length. Key comparisons are summarized in Table 1.
Table 1: Structural Comparison of Selected Compounds
Physicochemical Properties
- Lipophilicity: The trifluoroethoxy group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to non-fluorinated analogs. However, compounds with trifluoromethyl groups (e.g., 472964-21-9) may exhibit higher logP values due to the CF₃ group’s hydrophobicity .
- Electron Effects : The 3'-F and 4-trifluoroethoxy groups create a strong electron-deficient aromatic system, enhancing binding to electron-rich biological targets. In contrast, the chloro substituent in 54Z provides even greater electron withdrawal but may reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
